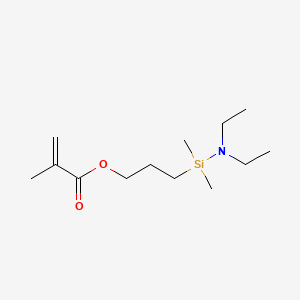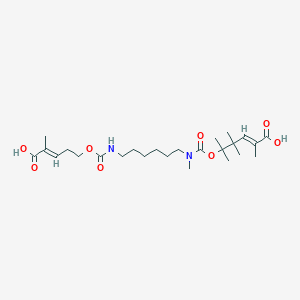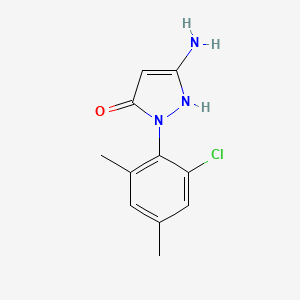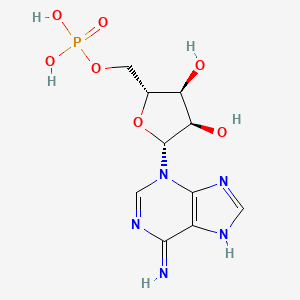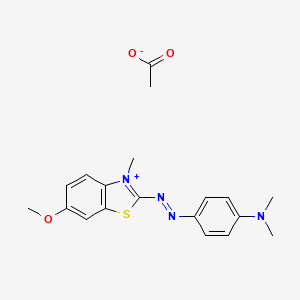
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate typically involves a diazotization reaction. This process starts with the diazotization of a primary aromatic amine, such as 4-(dimethylamino)aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 6-methoxy-3-methylbenzothiazole, under controlled conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. The final product is purified through crystallization or chromatography techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Corresponding aromatic amines.
Substitution: Functionalized aromatic compounds with various substituents.
Aplicaciones Científicas De Investigación
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with biological molecules. The azo group (N=N) can undergo reductive cleavage in the presence of enzymes, leading to the formation of aromatic amines. These amines can interact with cellular components, potentially disrupting normal cellular functions. The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Red: Another azo dye with similar structural features but different functional groups.
Sudan I: A monoazo dye used in various applications, including as a coloring agent.
Congo Red: A bisazo dye known for its use in histology and as an indicator.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring specific colorimetric and fluorescent characteristics .
Propiedades
Número CAS |
83968-82-5 |
|---|---|
Fórmula molecular |
C17H19N4OS.C2H3O2 C19H22N4O3S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;acetate |
InChI |
InChI=1S/C17H19N4OS.C2H4O2/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
YTBZISFZICUXLO-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C |
Números CAS relacionados |
38901-83-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


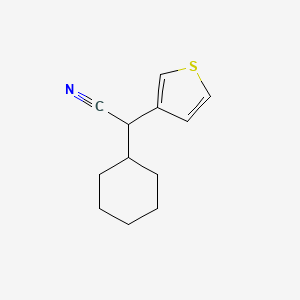
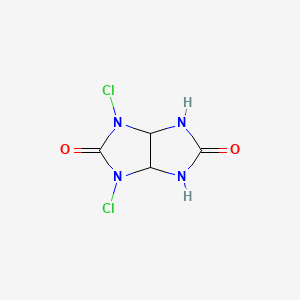
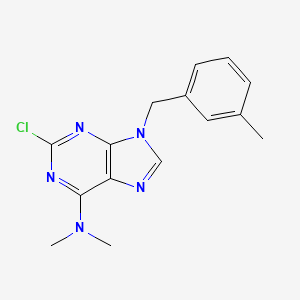
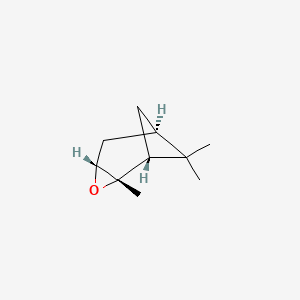


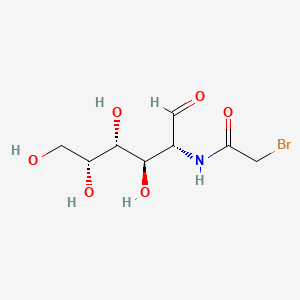
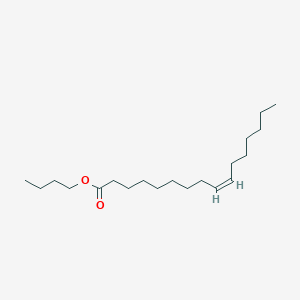
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

